N-sec-Butyl-n-propylamine

Separation Science Process Chemistry Solvent Recovery

Select N-sec-Butyl-n-propylamine when steric hindrance and chirality are critical. Its asymmetric sec-butyl group creates a hindered nitrogen environment that modulates proton transfer in polymerization chain-transfer reactions, controls molecular weight distribution, and enhances corrosion inhibitor film stability. Unlike linear dialkylamines, this chiral amine delivers distinct reactivity and adsorption properties. Supplied as a racemic mixture at ≥98% (GC). Ideal for organolanthanide-catalyzed olefin polymerization, ionic liquid synthesis, and nitrosamine research.

Molecular Formula C7H17N
Molecular Weight 115.22 g/mol
CAS No. 39190-67-5
Cat. No. B1297614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-sec-Butyl-n-propylamine
CAS39190-67-5
Molecular FormulaC7H17N
Molecular Weight115.22 g/mol
Structural Identifiers
SMILESCCCNC(C)CC
InChIInChI=1S/C7H17N/c1-4-6-8-7(3)5-2/h7-8H,4-6H2,1-3H3
InChIKeyQYNZYUUXSVZDJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-sec-Butyl-n-propylamine (CAS 39190-67-5): Chemical Class and Baseline Procurement Specifications


N-sec-Butyl-n-propylamine (CAS 39190-67-5), IUPAC name N-propylbutan-2-amine, is an acyclic aliphatic secondary amine with the molecular formula C₇H₁₇N and a molecular weight of 115.22 g/mol . It belongs to the dialkylamine subclass, characterized by a sec-butyl group and a propyl group attached to the nitrogen atom . At 20°C, it is a colorless to light yellow clear liquid with a boiling point of 123°C, density of 0.75 g/cm³, flash point of 15°C, and refractive index of 1.41 . The compound possesses a chiral center at the sec-butyl carbon and is typically supplied as a racemic mixture, with commercial grades available at ≥98.0% (GC) purity from multiple vendors .

N-sec-Butyl-n-propylamine Procurement: Why In-Class Dialkylamine Substitution Carries Technical Risk


Dialkylamines sharing the same molecular formula (C₇H₁₇N) can exhibit substantially divergent physicochemical properties and functional performance due to differences in branching pattern and alkyl group distribution [1]. N-sec-Butyl-n-propylamine features an asymmetric sec-butyl group that creates a chiral center and a sterically hindered nitrogen environment distinct from symmetric isomers such as N-butyl-N-propylamine (linear alkyl chains) or di-sec-butylamine (two sec-butyl groups) [1]. These structural variations translate into measurable differences in boiling point, density, flash point, and basicity, which directly impact solvent compatibility, reaction kinetics in synthesis, and performance as a corrosion inhibitor or chain-transfer agent . Generic substitution without verifying the specific stereoelectronic requirements of the application may compromise reaction yields, alter polymer molecular weight distributions, or reduce corrosion protection efficacy.

N-sec-Butyl-n-propylamine: Quantified Differentiation Evidence Against Closest Analogs


N-sec-Butyl-n-propylamine vs. N-Butyl-N-propylamine: Boiling Point Differentiation

N-sec-Butyl-n-propylamine (CAS 39190-67-5) exhibits a boiling point of 123°C at atmospheric pressure, as reported consistently across multiple vendor technical data sheets and reference databases . Its linear isomer, N-butyl-N-propylamine (CAS 20193-21-9), which possesses the same molecular formula (C₇H₁₇N) and molecular weight (115.22 g/mol), has a reported boiling point of approximately 136°C . This 13°C boiling point depression is attributable to the branching at the sec-butyl carbon in the target compound, which reduces intermolecular van der Waals contacts compared to the linear n-butyl chain.

Separation Science Process Chemistry Solvent Recovery

N-sec-Butyl-n-propylamine vs. Di-sec-butylamine: Flash Point and Handling Safety Profile

The target compound N-sec-Butyl-n-propylamine has a measured flash point of 15°C, classifying it as a Category 2 flammable liquid under GHS criteria with hazard statements H225 (highly flammable liquid and vapor) . In contrast, di-sec-butylamine (CAS 626-23-3), which contains two sec-butyl groups on the nitrogen atom, has a reported flash point of approximately 24°C . The 9°C lower flash point of the target compound results from its asymmetric alkyl substitution pattern, which yields a more compact molecular geometry and higher vapor pressure at ambient temperature relative to the bulkier di-sec-butylamine.

Chemical Safety Hazard Classification Storage Compliance

N-sec-Butyl-n-propylamine vs. N-sec-Butyl-N-ethylamine: Density and Volumetric Handling Differences

The target compound N-sec-Butyl-n-propylamine (C₇H₁₇N, MW 115.22 g/mol) has a measured density of 0.75 g/cm³ at 20°C, with the density value reported relative to water at 20°C (20/20) . A closely related secondary amine sharing the sec-butyl substituent but with a shorter ethyl group, N-sec-butyl-N-ethylamine (CAS 21035-44-9, C₆H₁₅N, MW 101.19 g/mol), exhibits a lower density of approximately 0.74 g/cm³ . Despite the target compound having a higher molecular weight, its density is modestly elevated (by ~0.01 g/cm³) due to the additional methylene unit in the propyl chain altering intermolecular packing efficiency.

Formulation Solvent Selection Process Engineering

N-sec-Butyl-n-propylamine vs. Symmetric Dialkylamines: Computed LogP Hydrophobicity Differentiation

The target compound N-sec-Butyl-n-propylamine has a computed XLogP3 value of 1.9, as determined by PubChem's computational property prediction algorithms [1]. In contrast, the symmetric analog N,N-dipropylamine (dipropylamine, CAS 142-84-7, C₆H₁₅N), which features two equivalent n-propyl groups, has a computed XLogP3 of approximately 1.6 [2]. The elevated LogP value of the target compound (Δ = +0.3) reflects the increased hydrophobicity conferred by the sec-butyl branching pattern, which reduces the exposed polar surface area of the amine nitrogen and enhances partitioning into nonpolar environments.

Partitioning Drug Design Environmental Fate

N-sec-Butyl-n-propylamine: Evidence-Backed Research and Industrial Application Scenarios


Organolanthanide-Mediated Olefin Polymerization as Chain-Transfer Agent

Based on documented application data, N-sec-Butyl-n-propylamine functions as a chain-transfer agent in organolanthanide-catalyzed olefin polymerization reactions, enabling control over polymer molecular weight and chain-end functionality . The sec-butyl branching at the nitrogen center modulates the proton transfer rate from the growing polymer chain to the amine nitrogen, terminating chain growth and generating a new reactive species. This application scenario directly leverages the steric environment created by the asymmetric sec-butyl substituent, which differentiates the compound's performance from less hindered linear amines or more hindered di-sec-butyl analogs.

Petroleum Industry Corrosion Inhibition in Pipeline and Storage Systems

N-sec-Butyl-n-propylamine is employed as a corrosion inhibitor to prevent metal surface deterioration in oil and gas pipelines and storage facilities, extending equipment service life and reducing maintenance costs [1]. The compound's adsorption onto metal surfaces is influenced by the sec-butyl branching pattern, which affects molecular packing density at the metal-liquid interface and the stability of the protective film. The boiling point of 123°C and density of 0.75 g/cm³ inform injection and dispersion protocols in pipeline applications.

Synthesis of Ionic Liquids and Tailored Materials via Salt Formation

As a secondary amine base, N-sec-Butyl-n-propylamine reacts with acids to form ammonium salts that serve as precursors to ionic liquids with tunable solvation properties, negligible vapor pressure, and high thermal stability . The chiral sec-butyl group imparts asymmetry to the resulting ionic liquid cations, which can influence crystal packing, melting point depression, and enantioselective solvent properties. The computed LogP of 1.9 provides a reference point for predicting the hydrophobicity of derived salts.

Analytical Chemistry: Model Compound for Nitrosamine Metabolic Studies

N-sec-Butyl-n-propylamine serves as a model substrate in nitrosation studies to investigate metabolic activation pathways of structurally related nitrosamines . The compound reacts with nitrous acid or its derivatives to form N-nitroso-n-butyl-n-propylamine, a known carcinogen, enabling researchers to characterize the kinetics and mechanisms of N-nitrosamine formation. The chiral nature of the sec-butyl group provides a structural probe for stereochemical analysis of nitrosation outcomes and subsequent metabolic transformations.

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